molecular formula C27H25N3O4 B2536936 (E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide CAS No. 736187-60-3

(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide

Cat. No. B2536936
CAS RN: 736187-60-3
M. Wt: 455.514
InChI Key: ZDAXKBGMJHHDAQ-UHFFFAOYSA-N
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Description

(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide, also known as BPN, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the enamide family of compounds and has been found to possess a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide involves the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and prostaglandins. This compound has also been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. In addition, this compound has been found to have anti-viral properties, inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yields. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound does have some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, this compound has not been extensively studied in vivo, so its effects in living organisms are not well understood.

Future Directions

There are several future directions for the study of (E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide. One area of interest is the development of this compound as a potential drug candidate. This compound has been shown to have promising anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for drug development. Another area of interest is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound inhibits the activity of certain enzymes and proteins. Additionally, the in vivo effects of this compound need to be studied in order to fully understand its potential applications.

Synthesis Methods

The synthesis of (E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide involves the reaction of 4-tert-butylphenol with 3-nitrobenzaldehyde in the presence of a base to form a nitrophenol intermediate. This intermediate is then reacted with benzylamine and acrylonitrile to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields.

Scientific Research Applications

(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of certain enzymes and proteins, making it a promising candidate for drug development.

properties

IUPAC Name

(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-27(2,3)22-10-12-23(13-11-22)34-25-14-9-20(16-24(25)30(32)33)15-21(17-28)26(31)29-18-19-7-5-4-6-8-19/h4-16H,18H2,1-3H3,(H,29,31)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAXKBGMJHHDAQ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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